Monomethyl maleate

Overview

Description

Mechanism of Action

Target of Action

Monomethyl maleate is an unsaturated monomer that belongs to the glycol ether group . It is primarily used in the production of polyvinyl alcohol with strong resistance to water vapor . .

Mode of Action

It is known that this compound can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester .

Biochemical Pathways

This compound may be involved in the esterification of methanol with maleic anhydride . The focus of this reaction is on the production kinetics of this compound . .

Pharmacokinetics

It is a colorless liquid that has a melting point of -37°c and a boiling point of 160°c . These properties may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the esterification of methanol with maleic anhydride has been studied, and the reaction was found to be temperature-dependent . The reaction was carried out in a batch reactor, where the temperature was maintained and controlled by a thermostat .

Biochemical Analysis

Biochemical Properties

Monomethyl maleate is involved in various biochemical reactions. It can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from maleic anhydride and methanol . This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of the production of polyvinyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl fumarate can be synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

Fumaric acid+Methanol→Monomethyl fumarate+Water

Industrial Production Methods

In industrial settings, the production of monomethyl fumarate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Monomethyl fumarate undergoes several types of chemical reactions, including:

Oxidation: Monomethyl fumarate can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: Monomethyl fumarate can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Fumaric acid

Reduction: Succinic acid

Substitution: Various substituted fumarates depending on the nucleophile used.

Scientific Research Applications

Monomethyl fumarate has several scientific research applications, particularly in the fields of medicine and biology:

Multiple Sclerosis Treatment: It is used as a disease-modifying therapy to reduce the severity and frequency of multiple sclerosis symptoms.

Anti-inflammatory Effects: Monomethyl fumarate has been studied for its potential anti-inflammatory effects in various autoimmune diseases.

Cancer Research: Preliminary studies suggest that monomethyl fumarate may have anti-cancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Monomethyl fumarate is often compared with other fumarates used in the treatment of multiple sclerosis, such as dimethyl fumarate and diroximel fumarate . Here are some key points of comparison:

Dimethyl Fumarate: Dimethyl fumarate is a prodrug that is converted to monomethyl fumarate in the gastrointestinal tract.

Diroximel Fumarate: Similar to dimethyl fumarate, diroximel fumarate is also a prodrug that is converted to monomethyl fumarate.

List of Similar Compounds

- Dimethyl fumarate

- Diroximel fumarate

- Tecfidera (brand name for dimethyl fumarate)

- Vumerity (brand name for diroximel fumarate)

Biological Activity

Monomethyl maleate (MMM) is an ester derived from maleic acid, which has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a monoester of maleic acid, characterized by its electrophilic nature. It can undergo various biochemical transformations, primarily through interactions with cellular thiols such as glutathione (GSH). The compound is known to participate in Michael addition reactions with thiol groups, leading to alterations in the redox state of cells and influencing various signaling pathways.

Key Mechanisms:

- Electrophilic Reactivity : MMM interacts with nucleophiles within cells, modifying proteins and altering their functions.

- Glutathione Interaction : The compound can deplete GSH levels, which is crucial for cellular antioxidant defense, potentially leading to oxidative stress in certain contexts .

- Regulation of Signaling Pathways : MMM influences pathways such as NF-κB and Nrf2, which are pivotal in inflammation and oxidative stress responses .

Biological Activities

This compound exhibits several biological activities that may contribute to its therapeutic potential:

- Antioxidant Effects : By modulating GSH levels, MMM can exert antioxidant effects, potentially protecting against oxidative damage in cells.

- Anti-inflammatory Properties : The compound's ability to inhibit the NF-κB pathway suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that MMM may have neuroprotective properties, possibly beneficial in neurodegenerative disorders .

Case Studies and Research Findings

Research on this compound has highlighted its potential applications in various fields:

- Nephrotoxicity Studies : In animal models, MMM has been shown to induce nephrotoxic effects, characterized by renal dysfunction and proteinuria. These findings underscore the importance of understanding the dose-response relationship when considering therapeutic applications .

- Immunomodulatory Effects : A study demonstrated that treatment with monomethyl fumarate (MMF), a metabolite of dimethyl fumarate (DMF) that includes this compound as a component, significantly reduced markers of inflammation in patients with psoriasis . This suggests that MMM may have similar effects.

- Cellular Studies : Research involving NK cells indicated that treatment with monomethyl fumarate enhanced cytotoxic activity against tumor cells, suggesting a potential role in cancer therapy .

Synthesis and Production

The synthesis of this compound typically involves esterification reactions using maleic anhydride and methanol. Recent advancements have improved the efficiency of this process:

| Method | Conditions | Yield (%) |

|---|---|---|

| Traditional Esterification | 120°C, 0.27 g MSA catalyst | 87.6% |

| Enzymatic Esterification | 62.5°C, 0.27 g enzyme | 72.3% |

These methods demonstrate the feasibility of producing MMM at scale while maintaining high yields .

Properties

CAS No. |

3052-50-4 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

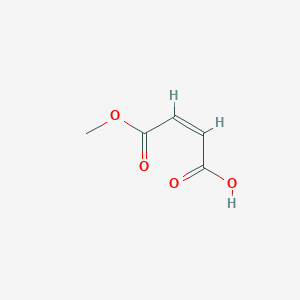

IUPAC Name |

4-methoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |

InChI Key |

NKHAVTQWNUWKEO-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC(=O)O |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O |

Canonical SMILES |

COC(=O)C=CC(=O)O |

melting_point |

144.5°C |

Key on ui other cas no. |

3052-50-4 2756-87-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing monomethyl maleate?

A1: this compound is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].

Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?

A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:

- Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].

- Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].

- Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].

Q3: What is the molecular structure of this compound, and how is it confirmed?

A3: this compound possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].

Q4: How does the presence of the double bond in this compound influence its reactivity?

A4: The double bond in this compound makes it susceptible to various reactions, including:

- Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].

- Polymerization: this compound serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].

- Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, this compound can undergo isomerization to form monomethyl fumarate [].

Q5: How does the esterification of maleic acid to form this compound impact its properties?

A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, this compound exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.

Q6: How is this compound utilized in material science and polymer chemistry?

A6: this compound plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:

- Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].

- Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].

- Plant oil-based polymers: Reacting epoxidized soybean oil with this compound produces monomers for environmentally friendly liquid molding resins [].

Q7: What are the potential applications of this compound derivatives in the pharmaceutical industry?

A7: Derivatives of this compound, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of this compound [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].

Q8: How is this compound used to study the stabilization mechanisms of poly(vinyl chloride)?

A8: Researchers utilized radioactively tagged this compound in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.